molecular formula C17H22N4O2 B2360103 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2197580-48-4

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2360103
CAS No.: 2197580-48-4
M. Wt: 314.389
InChI Key: FBYKZTMYRHEJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone features a piperidine ring substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group, linked to an ethanone moiety bearing a 4-ethoxyphenyl substituent. This structure combines a rigid heterocyclic core (triazole) with a flexible piperidine ring and a lipophilic ethoxyphenyl group, making it a candidate for diverse pharmacological applications. The ethoxy group enhances solubility and modulates electronic properties, while the triazole-piperidine scaffold may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYKZTMYRHEJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a widely adopted method for its regioselectivity and efficiency.

Procedure :

  • 4-Azidopiperidine Preparation :
    • 4-Aminopiperidine (1.0 equiv) is treated with sodium nitrite (1.2 equiv) and hydrochloric acid (2 M) at 0°C to form a diazonium intermediate. Subsequent reaction with sodium azide (1.5 equiv) in aqueous ethanol yields 4-azidopiperidine.
  • CuAAC Reaction :
    • 4-Azidopiperidine (1.0 equiv) is reacted with propargyl alcohol (1.2 equiv) in the presence of CuI (10 mol%) and sodium ascorbate (20 mol%) in a DMF/piperidine (4:1) solvent system at room temperature for 12 hours.
    • Product : 4-(1H-1,2,3-triazol-1-yl)piperidine (Yield: 78%).

Regiochemical Note :
CuAAC typically yields 1,4-disubstituted triazoles. The reported 2H-1,2,3-triazol-2-yl substitution in the target compound suggests alternative strategies, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), may be required for 1,5-regioselectivity. However, given the absence of Ru catalysts in the provided literature, CuAAC-derived 1,4-triazoles are assumed with potential tautomeric adjustments.

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone

Friedel-Crafts Acylation

Procedure :

  • Acylation of 4-Ethoxybenzene :
    • 4-Ethoxybenzene (1.0 equiv) is reacted with bromoacetyl bromide (1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0°C for 4 hours.
    • Product : 2-Bromo-1-(4-ethoxyphenyl)ethanone (Yield: 65%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.40 (s, 2H, CH₂Br), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

Coupling of Piperidine and Ethanone Fragments

Nucleophilic Substitution

Procedure :

  • Alkylation Reaction :
    • 4-(1H-1,2,3-Triazol-1-yl)piperidine (1.0 equiv) and 2-bromo-1-(4-ethoxyphenyl)ethanone (1.2 equiv) are combined in anhydrous acetonitrile with triethylamine (2.0 equiv) as a base. The mixture is refluxed for 24 hours.
    • Product : 1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone (Yield: 58%).

Optimization Notes :

  • Elevated temperatures (80°C) improve reaction rates but may necessitate inert atmosphere conditions to prevent ketone oxidation.
  • Alternative solvents like DMF enhance solubility but require post-reaction dialysis for purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.12 (s, 1H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 4.52 (s, 2H, COCH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80–3.60 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 195.2 (C=O), 160.1 (ArC-O), 144.3 (triazole-C), 130.5–114.2 (ArC), 63.5 (OCH₂), 52.8–46.2 (piperidine-C), 41.5 (COCH₂), 14.8 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 355.2 [M+H]⁺ (Calculated for C₁₈H₂₂N₄O₂: 354.4).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Triazole Formation CuI, sodium ascorbate, DMF/piperidine, rt 78 Regioselectivity control
Bromoethanone Synthesis AlCl₃, bromoacetyl bromide, CH₂Cl₂, 0°C 65 Competing Friedel-Crafts side reactions
Alkylation Triethylamine, acetonitrile, reflux 58 Piperidine nucleophilicity

Chemical Reactions Analysis

Types of Reactions

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-carboxyphenyl)ethanone.

    Reduction: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanol.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole and piperidine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The ethanone group may also play a role in binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Core Structure Key Substituents Key Differences
Target Compound Piperidine-1,2,3-triazole-ethanone 4-Ethoxyphenyl, N-2-triazole Balanced lipophilicity; ethoxy group enhances metabolic stability vs. smaller alkoxy
Compound A Tetrazole-piperidine-ethanone Aryl-tetrazole, N-1 substitution Tetrazole (more electron-deficient) may reduce binding affinity vs. triazole
Compound B Dichlorophenyl-triazole-ethanone 2,4-Dichlorophenyl, N-1-triazole Chlorine substituents increase lipophilicity but may raise toxicity concerns
Compound C Methoxyphenyl-triazole-ethanone 4-Methoxyphenyl, N-1-triazole Smaller methoxy group reduces steric bulk but may decrease metabolic stability
Compound D Triazolylsulfanyl-ethanone Thioether linkage, pyridinyl substituent Sulfur atom increases oxidation susceptibility vs. oxygen in ethoxy group

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s ethoxyphenyl group increases logP compared to methoxy (Compound C) but reduces it relative to dichlorophenyl (Compound B).
  • Solubility : The piperidine ring and ethoxy group improve aqueous solubility compared to purely aromatic analogs (e.g., Compound B) .
  • Metabolic Stability : The ethoxy group undergoes slower oxidative metabolism than methoxy (Compound C) but faster than bulkier alkoxy groups .

Crystallographic and Conformational Insights

  • X-ray data for Compound C reveals a planar triazole ring and chair conformation of piperidine, which likely applies to the target compound. The ethoxy group’s bulk may induce slight torsional strain, affecting packing efficiency and solubility .

Research Findings and Challenges

  • Advantages : The ethoxyphenyl group optimizes lipophilicity and stability, while the N-2-triazole substitution avoids steric clashes common in N-1 analogs (Compound B) .
  • Limitations: Limited direct data on the target compound’s pharmacokinetics; extrapolation from analogs is necessary.
  • Future Directions : Experimental validation of CYP51 binding (inspired by Compound D) and in vivo biodistribution studies are recommended .

Biological Activity

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that combines a triazole ring, a piperidine moiety, and an ethoxyphenyl group. This unique structure suggests potential biological activities that can be explored in various fields such as medicinal chemistry and pharmacology.

Chemical Structure

The compound features:

  • Triazole Ring : Known for its stability and ability to participate in diverse chemical reactions.
  • Piperidine Ring : Often associated with various pharmacological properties.
  • Ethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Achieved through cycloaddition reactions.
  • Piperidine Ring Formation : Introduced via nucleophilic substitution.
  • Coupling with Ethoxyphenyl Group : Final coupling under basic conditions yields the target compound.

Antimicrobial Activity

Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit fungal growth effectively. The specific biological activity of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone against various pathogens remains to be explicitly characterized but is expected based on similar compounds.

Antitumor Activity

The triazole ring is known for its role in anticancer drug development. Compounds containing this moiety have been reported to interact with multiple cellular targets involved in cancer progression. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival, similar to other triazole-based drugs that target thymidylate synthase or topoisomerase II.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Triazole Derivatives : A study found that triazole derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong antitumor potential.
  • Piperidine Compounds : Piperidine derivatives have shown promise as analgesics and anti-inflammatory agents in clinical trials.

The biological activity of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is likely mediated by:

  • Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The ethoxyphenyl group enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone1,2,4-TriazoleAntimicrobial
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(phenyl)propanonePhenyl GroupAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves coupling the piperidine-triazole core with the 4-ethoxyphenyl ethanone moiety. Cyclization reactions (e.g., Huisgen cycloaddition for triazole formation) are critical . Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Q. How does the compound’s solubility vary across solvents, and what analytical techniques are suitable for assessing its physicochemical properties?

  • Methodology : Solubility can be tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) via gravimetric analysis. Use HPLC with UV detection to quantify solubility limits. Differential Scanning Calorimetry (DSC) and X-ray crystallography (for crystalline forms) provide insights into polymorphism and stability .

Q. What structural motifs in this compound suggest potential biological targets (e.g., kinases, GPCRs)?

  • Analysis : The triazole and piperidine moieties are common in kinase inhibitors (e.g., targeting EGFR or PI3K), while the ethoxyphenyl group may enhance membrane permeability. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-triazole core under varying catalytic conditions?

  • Experimental Design : Screen copper(I)-catalyzed vs. ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC vs. RuAAC) to optimize regioselectivity. Use Design of Experiments (DoE) to test variables: catalyst loading (0.1–5 mol%), solvent (THF vs. DMF), and temperature (25–80°C). Monitor reaction progress via FTIR for azide peak disappearance (~2100 cm⁻¹) .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?

  • Data Analysis : Validate assays using standardized controls (e.g., staurosporine for kinase inhibition). Test compound stability under assay conditions (pH, temperature) via LC-MS to rule out degradation. Cross-reference cytotoxicity (MTT assay) with target-specific activity to distinguish off-target effects .

Q. What computational strategies predict metabolic liabilities of the ethoxyphenyl group in vivo?

  • Methodology : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites. Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. How does the compound’s conformation (e.g., piperidine ring puckering) influence receptor binding?

  • Structural Analysis : Perform X-ray crystallography (as in ) or DFT calculations (Gaussian 16) to determine low-energy conformers. Compare with co-crystallized receptor structures (PDB) to map steric and electronic compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.